molecular formula C9H17ClN2O3 B6189350 methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride CAS No. 2648960-99-8

methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride

Cat. No.: B6189350
CAS No.: 2648960-99-8
M. Wt: 236.7
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Description

Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications. The use of protective groups and phase-switching protocols can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its use in diverse scientific research areas make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

2648960-99-8

Molecular Formula

C9H17ClN2O3

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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